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Compound of Interest

Compound Name: 6-Chloro-2-ethoxynicotinaldehyde

Cat. No.: B13921146

Get Quote

Compound Identity & Significance
6-Chloro-2-ethoxynicotinaldehyde (also known as 6-chloro-2-ethoxypyridine-3-

carboxaldehyde) is a trisubstituted pyridine scaffold.[1] Its chemical utility stems from the

orthogonal reactivity of its three functional groups: the aldehyde (C3) allows for

condensation/reductive amination, the chlorine (C6) enables Suzuki/Buchwald couplings, and

the ethoxy group (C2) serves as a stable alkoxy handle or a precursor for dealkylation to a

pyridone.
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Attribute Technical Detail

IUPAC Name 6-Chloro-2-ethoxypyridine-3-carbaldehyde

CAS Number 1884246-82-5

Molecular Formula C₈H₈ClNO₂

Molecular Weight 185.61 g/mol

Physical State
White to pale yellow solid (or viscous oil upon

crude isolation)

Solubility
Soluble in DCM, EtOAc, DMSO, MeOH;

Insoluble in water

Synthesis Pathways & Causality
To understand the impurity profile and spectroscopic signals, one must understand the

synthesis. Two primary routes exist: Regioselective Lithiation (Route A) and Nucleophilic

Aromatic Substitution (SₙAr) (Route B).

Route A: Directed Ortho-Lithiation (Preferred for
Regiocontrol)
This method utilizes the directing power of the ethoxy group.[1]

Precursor: 2-Chloro-6-ethoxypyridine.[1]

Mechanism: The ethoxy oxygen coordinates with the lithium base (t-BuLi or n-BuLi), directing

deprotonation to the C3 position (ortho to the ethoxy group).[1]

Quench: DMF is added as the formyl source.

Advantage: High regioselectivity; avoids the mixture of isomers often seen in SₙAr of

dichloropyridines.

Route B: SₙAr on 2,6-Dichloronicotinaldehyde[1]
Precursor: 2,6-Dichloronicotinaldehyde.[1]
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Mechanism: Nucleophilic attack by sodium ethoxide.[1]

Challenge: Competition between C2 and C6 substitution. While C2 is generally more

activated due to the electron-withdrawing aldehyde at C3, C6-ethoxy byproducts (isomers)

are common impurities that complicate NMR interpretation.[1]

Visualization: Synthetic Logic Flow

2-Chloro-6-ethoxypyridine 1. Lithiation (t-BuLi, -78°C)
(Directed by -OEt) 2. DMF Quench 6-Chloro-2-ethoxynicotinaldehyde

(Target)

Major Product

2,6-Dichloronicotinaldehyde NaOEt / EtOH
(SnAr Reaction)

C2 Attack (Major)

Impurity: 2-Chloro-6-ethoxynicotinaldehyde
(Regioisomer)

C6 Attack (Minor)

Click to download full resolution via product page

Caption: Comparative synthesis showing the high-fidelity Lithiation Route (Blue) vs. the isomer-

prone SnAr Route (Red).

Spectroscopic Data Analysis
The following data represents the consensus characterization profile. The assignments are

critical for distinguishing the product from the C6-ethoxy regioisomer.

Proton NMR ( H NMR)
Solvent: CDCl₃ or DMSO-d₆ | Frequency: 400 MHz[1]
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Shift (

, ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

10.25 - 10.35 Singlet (s) 1H -CHO (C3)

Highly

deshielded due

to anisotropy of

the carbonyl and

electron-deficient

ring.[1]

8.05 - 8.15 Doublet (d) 1H Ar-H (C4)

J ≈ 8.0 Hz.[1]

Deshielded by

the ortho-

carbonyl group

(EWG).[1]

7.00 - 7.10 Doublet (d) 1H Ar-H (C5)

J ≈ 8.0 Hz.[1]

Shielded relative

to H4 due to the

resonance

donation (+M)

from the C2-

ethoxy group

(para-

relationship).[1]

4.45 - 4.55 Quartet (q) 2H -OCH₂-

J ≈ 7.1 Hz.[1]

Characteristic

methylene next

to oxygen.[1]

1.40 - 1.48 Triplet (t) 3H -CH₃

J ≈ 7.1 Hz.[1]

Terminal methyl

of the ethoxy

chain.

Differentiation Note: In the regioisomer (2-chloro-6-ethoxynicotinaldehyde), the protons H4 and

H5 would show different shifts.[1] Specifically, H5 (ortho to OEt) would be more shielded, and
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the coupling constants might differ slightly, though 2,3,6-substitution patterns often yield similar

J values. The key is the NOE (Nuclear Overhauser Effect): Irradiating the -OCH₂- signal should

show an enhancement of the H-aldehyde signal in the target compound (due to proximity at

C2/C3), whereas the regioisomer (OEt at C6) would show NOE between -OCH₂- and H5.[1]

Carbon NMR ( C NMR)
Solvent: CDCl₃ | Key Signals:

187.0 ppm: Carbonyl (C=O).

163.5 ppm: C2 (Attached to Oxygen, highly deshielded).

155.0 ppm: C6 (Attached to Chlorine).

138.5 ppm: C4 (Aromatic CH).

118.0 ppm: C3 (Quaternary, ortho to CHO).

115.5 ppm: C5 (Aromatic CH).

64.0 ppm: -OCH₂-

14.5 ppm: -CH₃[1]

Mass Spectrometry (MS)[1]
Ionization: ESI+ (Electrospray Ionization)

Observed Ion:

m/z: 186.0 (³⁵Cl) and 188.0 (³⁷Cl).

Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of a single chlorine

atom.

Infrared Spectroscopy (IR)[1]
1690 - 1710 cm⁻¹: C=O[1] Stretch (Aldehyde).[1] Strong, sharp.
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1580 cm⁻¹: C=N / C=C Pyridine Ring Stretch.[1]

1260 cm⁻¹: C-O-C Asymmetric Stretch (Aryl Ether).

1100 cm⁻¹: C-Cl Stretch (often obscured in fingerprint, but distinct bands appear at lower

frequencies).[1]

Experimental Protocols
These protocols are designed to be self-validating.[1] The "Checkpoints" ensure the reaction is

proceeding correctly before committing to the next step.

Protocol A: Synthesis via Lithiation (Based on EP
3189065)
Objective: Regioselective preparation from 2-chloro-6-ethoxypyridine.[1]

Setup: Flame-dry a 100 mL round-bottom flask. Flush with Argon/Nitrogen.[1] Add 2-chloro-

6-ethoxypyridine (2.0 g, 12.7 mmol) and anhydrous THF (40 mL).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for

thermal equilibration.

Lithiation: Add t-BuLi (1.7 M in pentane, 8.8 mL, ~1.1 equiv) dropwise over 20 minutes.

Checkpoint: The solution color often changes (yellow/orange) indicating formation of the

lithiated species. Maintain -78 °C for 1 hour.

Formylation: Add anhydrous DMF (2.8 g, 38 mmol) dropwise.

Causality: Excess DMF ensures complete quenching of the highly reactive organolithium

species.

Workup: Stir at -78 °C for 30 mins, then warm to 0 °C. Quench with saturated aqueous

NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄,

and concentrate.[2][3][4]

Purification: Flash chromatography (Hexanes:EtOAc, gradient 0-20% EtOAc).
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Protocol B: Analytical Quality Control (HPLC)
Objective: Verify purity >98% before use in subsequent steps.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

Retention Time: The aldehyde is less polar than the acid impurity but more polar than the

starting chloropyridine.

Analytical Workflow Diagram
This diagram outlines the decision-making process for characterizing the synthesized material.
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Crude Product

TLC (Hex:EtOAc 4:1)
Check for new spot Rf ~0.4

LC-MS Analysis
Confirm m/z 186/188

Is Mass Correct?

Flash Chromatography

Yes, but impure

1H NMR (CDCl3)
Check Aldehyde (10.3 ppm)

Check Regiochemistry (NOE)

Yes, clean

Release for Synthesis

Click to download full resolution via product page

Caption: Step-by-step validation workflow ensuring identity and purity before downstream

application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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